molecular formula C9H12Br2S B13487037 2-Bromo-5-(2-(bromomethyl)butyl)thiophene

2-Bromo-5-(2-(bromomethyl)butyl)thiophene

Cat. No.: B13487037
M. Wt: 312.07 g/mol
InChI Key: LLAQVCXPAVFTML-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-(bromomethyl)butyl)thiophene (CAS: 1480623-68-4) is a brominated thiophene derivative featuring a branched alkyl chain substituted with bromine atoms. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions to construct complex heterocyclic systems. Its structure combines a thiophene ring with two bromine substituents and a butyl chain, offering versatility in further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-bromo-5-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring contribute to the compound’s reactivity and binding affinity. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Features

  • Target Compound : 2-Bromo-5-(2-(bromomethyl)butyl)thiophene contains a thiophene ring substituted at positions 2 and 5 with bromine and a bromomethyl-butyl chain, respectively.
  • This simpler structure is widely used in Suzuki-Miyaura couplings to generate 2-(bromomethyl)-5-aryl-thiophenes .
  • Analog 2 : 2-Bromo-5-(4-fluorophenyl)thiophene (CAS: 1073313-97-9) replaces the alkyl chain with a fluorophenyl group, altering electronic properties and reactivity .

Physicochemical Properties

  • Target Compound: Limited data available; however, brominated thiophenes generally exhibit high molecular weights (e.g., 257.12 g/mol for 2-bromo-5-(4-fluorophenyl)thiophene) and densities (~1.56 g/cm³) .
  • Analog 1 : Lower molecular weight due to shorter substituents; higher solubility in polar aprotic solvents like 1,4-dioxane .

Hemolytic and Antithrombolytic Effects

  • Analog 1 Derivatives : Compounds like 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene (3f) and 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene (3i) showed 69.7% and 33.6% hemolysis, respectively, indicating substituent-dependent cytotoxicity .
  • Analog 3 : 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene demonstrated potent biofilm inhibition (74% reduction) and moderate antithrombolytic activity, highlighting the role of halogenated aryl groups in bioactivity .

Biological Activity

2-Bromo-5-(2-(bromomethyl)butyl)thiophene is a substituted thiophene compound that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C10H15Br2S\text{C}_{10}\text{H}_{15}\text{Br}_2\text{S}

This structure features a bromomethyl group attached to a butyl chain at the 2-position of the thiophene ring. The presence of bromine enhances its reactivity and potential biological activity due to its ability to participate in various biochemical interactions.

While specific mechanisms of action for this compound remain largely unexplored, compounds with similar thiophene structures have been shown to interact with various biological pathways:

  • Antimicrobial Activity: Thiophene derivatives often exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Anti-inflammatory Effects: Some thiophene compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties: Thiophenes may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation.

Antimicrobial Activity

A study on thiophene derivatives indicated that compounds with similar structures demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives like 2-butylthiophene have been used as intermediates in synthesizing anticancer agents and showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeTarget OrganismsReference
This compoundAntimicrobialE. coli, S. aureus
2-ButylthiopheneAnticancerVarious cancer cell lines
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaAnti-inflammatoryIn vitro studies

Anti-inflammatory Activity

Thiophene derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of inflammatory mediators such as cytokines and prostaglandins, potentially making them useful in treating conditions like arthritis or other inflammatory diseases .

Anticancer Activity

In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells. For instance, compounds synthesized from thiophene frameworks have demonstrated cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies

  • Synthesis and Evaluation of Thiophene Derivatives:
    A series of 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling reactions. These compounds were evaluated for their antibacterial activity using a disk diffusion method. Notably, some derivatives showed remarkable activity against Bacillus subtilis and Staphylococcus aureus .
  • Antitumor Activity:
    A study explored the antitumor efficacy of 2-bromothiophene derivatives in mouse models, revealing that certain modifications to the thiophene ring significantly enhanced their cytotoxic effects against tumor cells .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 2-Bromo-5-(2-(bromomethyl)butyl)thiophene?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where 2-bromo-5-(bromomethyl)thiophene reacts with aryl boronic acids under palladium catalysis to introduce substituents at specific positions . Bromination of precursor thiophenes using reagents like NBS (N-bromosuccinimide) is critical for installing bromine atoms. Reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) must be optimized to achieve yields >80% .

Q. Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm bromine integration. The deshielding of protons near bromine atoms (~δ 4.5–5.5 ppm) is diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ peak for C9_9H11_{11}Br2_2S: 322.89) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Advanced: How can competing reaction pathways during Suzuki-Miyaura coupling with this compound be controlled?

Competing homocoupling or debromination is mitigated by:

  • Catalyst selection : Pd(PPh3_3)4_4 or SPhos ligands enhance regioselectivity .
  • Stoichiometric precision : A 1:1.2 molar ratio of boronic acid to bromothiophene minimizes side products .
  • Temperature modulation : Reactions at 80–90°C in THF or dioxane improve cross-coupling efficiency .

Q. Advanced: What strategies minimize diastereomer formation in nucleophilic substitutions involving the bromomethyl group?

  • Steric control : Bulky nucleophiles (e.g., tert-butylamine) reduce stereochemical flexibility .
  • Low-temperature conditions : Reactions at 0–5°C slow down competing pathways, favoring single product formation .
  • Chiral auxiliaries : Temporary chiral groups enforce specific configurations during substitution .

Q. Advanced: How does the bromine substitution pattern influence electronic properties in conjugated polymers?

Bromine atoms act as electron-withdrawing groups , lowering the HOMO level of the thiophene ring and enhancing charge carrier mobility in organic semiconductors. The 2,5-substitution pattern maximizes conjugation, critical for optoelectronic applications (e.g., OLEDs) .

Q. Basic: What are the dominant reaction pathways for this compound in organic synthesis?

  • Nucleophilic substitution : Bromine atoms react with amines, thiols, or alkoxides to form derivatives (e.g., 2-amino-5-(aminomethyl)thiophenes) .
  • Cross-coupling : Suzuki, Stille, or Sonogashira reactions extend π-conjugation for materials science applications .
  • Oxidation : The thiophene ring can be oxidized to sulfoxides using mCPBA (meta-chloroperbenzoic acid) .

Q. Advanced: How can computational tools predict reactivity in cross-coupling reactions involving this compound?

  • DFT calculations : Model transition states to identify energy barriers for bromine substitution versus coupling .
  • Frontier molecular orbital (FMO) analysis : Predicts regioselectivity by comparing HOMO/LUMO interactions between reactants .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction trajectories .

Q. Advanced: What challenges arise in achieving regioselectivity during electrophilic aromatic substitution (EAS) on this compound?

  • Steric hindrance : The 2-(bromomethyl)butyl group directs electrophiles to the less hindered C3/C4 positions .
  • Electronic effects : Bromine deactivates the ring, requiring strong electrophiles (e.g., NO2+_2^+) and elevated temperatures .
  • Competing side reactions : Over-bromination is avoided by using controlled equivalents of Br2_2 or NBS .

Properties

IUPAC Name

2-bromo-5-[2-(bromomethyl)butyl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2S/c1-2-7(6-10)5-8-3-4-9(11)12-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQVCXPAVFTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(S1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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